
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile
Übersicht
Beschreibung
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile is a useful research compound. Its molecular formula is C10H7BrFN and its molecular weight is 240.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Intermediates
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, reveals the challenges and solutions in synthesizing bromo-fluorinated compounds. The process involves a cross-coupling reaction and addresses the high costs and toxicity issues associated with traditional methods. This synthesis showcases the complexity and innovative approaches needed in creating compounds with specific bromo-fluoro configurations (Qiu et al., 2009).
Oxidation of Cyclopropane Derivatives
The oxidation of cyclopropane derivatives, including those similar to the target molecule, is crucial for drug development. This review highlights the various methods for transforming cyclopropane derivatives into carbonylcyclopropanes, emphasizing the importance of atom economy and the avoidance of unnecessary synthetic stages. It also outlines the structural parameters influencing the distribution of oxidation products (Sedenkova et al., 2018).
Cyclopropanation Reactions
Cyclopropane structures, including those similar to the target molecule, are prevalent in natural and biologically active products. The review of [2+1]-type cyclopropanation reactions provides insights into the synthesis strategies and categorizations of these reactions. This synthesis approach is highlighted for its importance in modifying biologically active compounds, demonstrating the broad application of cyclopropane derivatives in medicinal chemistry (Kamimura, 2014).
Cyclopropane as a Pharmacophore
Exploring cyclopropane as an independent pharmacophore and as a fragment for modifying pharmacological activity levels, this review discusses the advantages of incorporating cyclopropane into molecules. It emphasizes the structural rigidity and increased metabolic stability that cyclopropane fragments confer on physiologically active compounds, shedding light on the potential benefits of including such structures in drug design (Novakov et al., 2018).
Intramolecular Reactions of Diazocarbonyl Compounds
The review of intramolecular reactions of α-diazocarbonyl compounds, including the formation of cyclopropanes, discusses the wide application of these reactions in synthesizing complex natural products and theoretically interesting compounds. This synthesis versatility underlines the significance of diazocarbonyl compounds in organic synthesis, applicable to the creation of structures similar to the target molecule (Burke & Grieco, 1980).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and storing the compound in a locked up area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWJVBSLLYGPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471063 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749269-73-6 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)

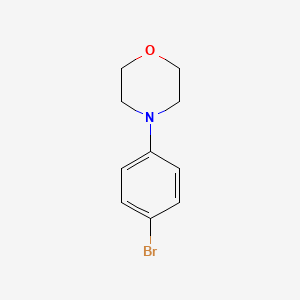

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
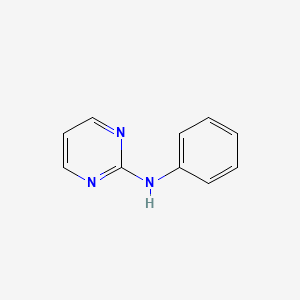
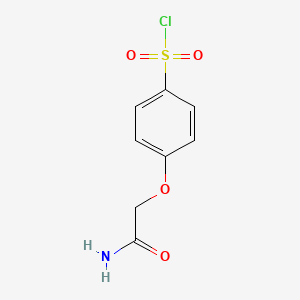
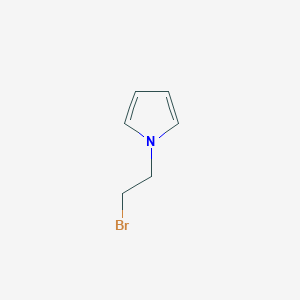
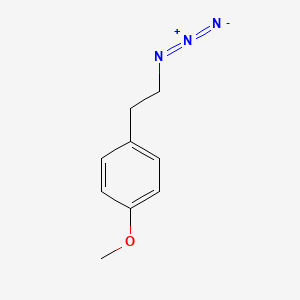
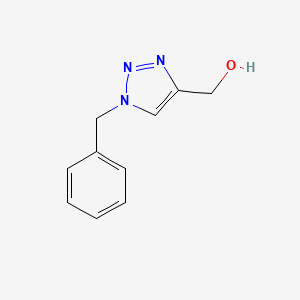
![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)
